Calcium 2-keto-D-gluconate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Calcium 2-keto-D-gluconate can be synthesized through the microbial oxidation of D-glucose using bacterial strains such as Pseudomonas. The oxidation process involves the conversion of D-glucose to 2-keto-D-gluconic acid, which is then isolated by direct crystallization of the calcium salt .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Gluconobacter strains are often employed for this purpose due to their ability to perform incomplete oxidation of various sugars and alcohols. The fermentation process is optimized to enhance the yield of 2-keto-D-gluconic acid, which is subsequently converted to its calcium salt .

Analyse Des Réactions Chimiques

Fermentative Production from D-Glucose

Ca-2KDG is synthesized via a two-stage microbial fermentation process:

-

Stage 1 : Erwinia sp. mutants oxidize D-glucose to calcium 2,5-diketo-D-gluconate (Ca-25DKG) with 94.5% yield under optimized conditions (328.6 mg/mL in 26 h) .

-

Stage 2 : Corynebacterium sp. mutants stereoselectively reduce Ca-25DKG to Ca-2KDG with 84.6% yield .

Chemical Conversion to Methyl Ester

Ca-2KDG undergoes esterification to methyl-2-keto-D-gluconate via HCl-mediated methanolysis :

-

Reaction Mechanism :

-

Optimized Conditions :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–25°C |

| Crystallization Time | 12–24 h |

| Purity | >99% (confirmed by m.p.) |

Stability in Fermentation Broth

Ca-2KDG exhibits high stability under fermentation conditions:

-

No Degradation : No detectable 2-keto-D-gluconic acid or 5-keto-D-gluconic acid forms during 50-h fermentation .

-

pH Tolerance : Stable across pH 5.0–7.5 in calcium salt form .

Catalytic Oxidation to Dicarboxylic Acids

Applications De Recherche Scientifique

Calcium 2-keto-D-gluconate has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of calcium 2-keto-D-gluconate involves its role as a calcium ion source. Calcium ions are essential for various physiological processes, including muscle contraction, nerve function, and bone formation. The compound also participates in metabolic pathways, where it acts as an intermediate in the oxidation of glucose .

Comparaison Avec Des Composés Similaires

Similar Compounds

Calcium gluconate: Another calcium salt used for calcium supplementation and in medical treatments.

2-keto-D-gluconic acid: The parent compound of calcium 2-keto-D-gluconate, used in similar applications.

5-keto-D-gluconic acid: A derivative of 2-keto-D-gluconic acid with distinct chemical properties and applications.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a calcium ion source and its involvement in glucose metabolism pathways make it particularly valuable in both scientific research and industrial applications .

Activité Biologique

Calcium 2-keto-D-gluconate (CaKDG) is a calcium salt of 2-keto-D-gluconic acid, a compound produced through the microbial fermentation of glucose. This article explores its biological activity, focusing on its production methods, enzymatic interactions, and potential applications in various fields.

Production Methods

This compound is primarily produced through microbial fermentation processes. Various strains of bacteria, particularly Pseudomonas species, have been identified as effective producers. For instance, Pseudomonas plecoglossicida has been used to produce significant concentrations of 2-keto-D-gluconic acid (KGA) through immobilized cell systems. Under optimized conditions, this strain achieved a production yield of 171.77 g/L with a conversion ratio exceeding 98% .

Table 1: Comparative Production Yields of this compound

| Bacterial Strain | Production Method | Yield (g/L) | Conversion Ratio (%) |

|---|---|---|---|

| Pseudomonas plecoglossicida | Immobilized cells | 171.77 | 98 |

| Erwinia sp. | Two-stage fermentation | 106.3 | 84.6 |

Enzymatic Activity

The biological activity of this compound is significantly influenced by various enzymes involved in its biosynthesis and metabolism. Key enzymes include membrane-bound gluconate dehydrogenase (mGADH), which plays a crucial role in converting glucose to KGA. Studies have shown that mGADH exhibits optimal activity at pH 6.0 and a temperature of 35 °C, with specific activity values reaching up to 90.71 U/mg .

Enzyme Kinetics

The kinetics of mGADH demonstrate its substrate specificity and efficiency in catalyzing reactions involving calcium D-gluconate. The Michaelis-Menten constants () for calcium D-gluconate have been reported as approximately 0.631 mM, indicating a high affinity for the substrate . This enzymatic efficiency is critical for optimizing the production processes for this compound.

Applications and Case Studies

This compound has several potential applications in food science and pharmaceuticals due to its antioxidant properties and role as a precursor in synthesizing other bioactive compounds like erythorbic acid.

Case Study: Erythorbic Acid Production

Research indicates that this compound can be utilized as an intermediate in the synthesis of erythorbic acid, a food additive known for its antioxidant properties. The fermentation process involving Pseudomonas species not only yields KGA but also facilitates the conversion to erythorbic acid, enhancing the nutritional profile of food products .

Propriétés

Key on ui mechanism of action |

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium. |

|---|---|

Numéro CAS |

3470-37-9 |

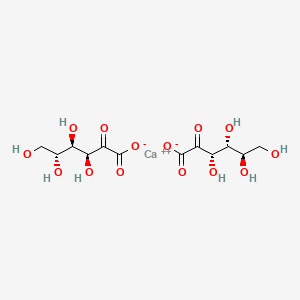

Formule moléculaire |

C12H18CaO14 |

Poids moléculaire |

426.34 g/mol |

Nom IUPAC |

calcium;(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoate |

InChI |

InChI=1S/2C6H10O7.Ca/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-4,7-10H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+;/m11./s1 |

Clé InChI |

NNLOHLDVJGPUFR-JQTJLMCZSA-L |

SMILES |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

SMILES isomérique |

C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.C([C@H]([C@H]([C@@H](C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

SMILES canonique |

C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Ca+2] |

Color/Form |

Crystals, granules, or powder |

Densité |

0.30-0.65 g/cm³ |

melting_point |

120 °C 178 °C |

Description physique |

Odourless, white crystalline granules or powder, stable in air Odorless solid; Soluble in water; [HSDB] White powder; [Sigma-Aldrich MSDS] WHITE SOLID IN VARIOUS FORMS. |

Solubilité |

Soluble in water, insoluble in ethanol Slowly soluble in 5 parts boiling water; insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water Insoluble in acetic acid Sol in water 3.3 g/100 cc at 15 °C In water, 3.33X10+4 mg/L at 25 °C Solubility in water, g/100ml at 25 °C: 3.5 (moderate) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.